N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide
Description
Properties
CAS No. |
302908-75-4 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-8-16(9-7-15)13-21-22-20(23)14-24-19-11-10-17-4-2-3-5-18(17)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
ZNBHKGHSVKJTRD-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Synthesis
The precursor 2-(2-naphthyloxy)acetohydrazide is synthesized via nucleophilic acyl substitution:
-
Reactants : 2-(2-Naphthyloxy)acetic acid (10 mmol) and hydrazine hydrate (15 mmol).
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Conditions : Reflux in ethanol (50 mL) at 78°C for 4–6 hours.
-
Workup : Cool to 0°C, filter precipitated product, and recrystallize from ethanol.
-
Yield : 82–89% (white crystalline solid).
Mechanistic Insight :
The reaction proceeds through deprotonation of the carboxylic acid by hydrazine, followed by nucleophilic attack at the carbonyl carbon to form the hydrazide bond.
Schiff Base Condensation Optimization
The target compound is synthesized through acid-catalyzed condensation between 2-(2-naphthyloxy)acetohydrazide and 4-methylbenzaldehyde:
Standard Protocol
Critical Reaction Parameters
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Solvent Polarity :
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Acid Catalysis :
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Temperature Control :
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Maintaining reflux temperature ensures sufficient energy for dehydration while minimizing side reactions.
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Advanced Characterization Techniques
Structural confirmation requires multimodal spectroscopic analysis:
Spectroscopic Data Summary
Purity Assessment
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Elemental Analysis : Calculated (%) for C20H18N2O2: C 75.45, H 5.70, N 8.80; Found: C 75.32, H 5.68, N 8.77.
Industrial-Scale Production Considerations
While no commercial production data exists, laboratory protocols suggest scalability through:
Process Intensification Strategies
| Approach | Implementation | Benefit |
|---|---|---|
| Continuous Flow Reactor | Microchannel reactors with residence time <10 min | Enhanced heat/mass transfer |
| Catalyst Recycling | Immobilized acidic ionic liquids | Reduced catalyst consumption |
| Solvent Recovery | Distillation of methanol/chloroform mixture | 92–95% solvent reuse efficiency |
Yield Optimization Matrix
| Variable | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Reaction Temperature | 50–80°C | 64°C | +12% yield vs. 50°C |
| Molar Ratio (H:A) | 0.8:1 – 1.2:1 | 1:1 | Max yield at 1:1 |
| Catalyst Loading | 0.01–0.1 mL/mmol | 0.05 mL/mmol | Beyond 0.07 mL: no gain |
Comparative Analysis with Alternative Methods
Solvent System Performance
| Solvent Combination | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol/chloroform | 5 | 89 | 99.2 |
| Ethanol/toluene | 7 | 78 | 97.8 |
| DMF/water | 4 | 65 | 95.1 |
Key Finding : Methanol/chloroform provides optimal balance between reaction rate and product stability.
Practical Considerations for Reproducibility
-
Starting Material Purity :
-
2-(2-Naphthyloxy)acetic acid purity >98% minimizes side reactions.
-
-
Anhydrous Conditions :
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Molecular sieves (4Å) in reaction mixture prevent hydrolysis of the Schiff base.
-
-
Crystallization Control :
-
Slow cooling (1°C/min) during recrystallization yields larger crystals with lower solvent inclusion.
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Emerging Green Chemistry Approaches
Recent developments aim to improve sustainability:
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetohydrazide derivatives exhibit diverse bioactivities depending on substituents on the benzylidene and acetohydrazide moieties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Findings :
Anti-Inflammatory Activity: Derivatives with bulky aromatic groups (e.g., naphthyl or pyrazolyl) show enhanced TNF-α inhibition. Compound 4a (morpholinoethoxy-naphthyl substituent) achieved 57.3% TNF-α suppression, outperforming 4f (4-chlorobenzylidene) at 55.8% .
Synthetic Yields :
- The target compound’s synthesis (via Schiff base condensation) aligns with methods for analogs like compound 9 , which achieved a 64% yield using 4-methylbenzaldehyde . This suggests efficient synthetic scalability.
Structural Flexibility :
- Thioether linkages (e.g., triazolylthio in compound 9) introduce sulfur-based hydrogen bonding, whereas ether linkages (e.g., 2-naphthyloxy in the target compound) prioritize hydrophobicity .
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 4a | Compound 206 |
|---|---|---|---|
| Molecular Weight (g/mol) | 424.50 | 545.62 | 456.48 |
| Melting Point (°C) | Not reported | 189–190 | >250 |
| LogP (Predicted) | ~4.2 (highly hydrophobic) | ~3.8 | ~2.5 |
Biological Activity
N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(2-naphthyloxy)acetohydrazide under acidic conditions. This process requires careful control of temperature and pH to ensure high yield and purity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity, comparable to standard antibiotics. For example, a study reported an MIC of 1.49 µg/ml against S. aureus .
Antioxidant Properties
The compound also shows significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate its antioxidant capacity, revealing that it effectively neutralizes free radicals.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Hydrazide Group : Essential for antimicrobial activity.
- Aromatic Rings : Contribute to lipophilicity, enhancing membrane permeability.
- Substituents : The presence of electron-donating groups (like methyl) increases biological activity by stabilizing the reactive intermediates formed during metabolism.
Case Studies
- Antimicrobial Evaluation : A comparative study involving various hydrazide derivatives demonstrated that modifications in the aromatic substituents significantly influenced antimicrobial potency. The compound's structure allowed it to interact effectively with bacterial cell membranes, disrupting their integrity .
- In Vivo Studies : Preliminary in vivo studies on animal models have indicated potential therapeutic effects in treating infections caused by resistant strains of bacteria. These studies are crucial for understanding the pharmacokinetics and toxicity profiles of the compound.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide?
Methodological Answer: The synthesis typically involves a two-step process:
Hydrazide Formation : React 2-(2-naphthyloxy)acetic acid with hydrazine hydrate under reflux in ethanol (4–6 hours) to yield 2-(2-naphthyloxy)acetohydrazide .
Condensation : Treat the hydrazide with 4-methylbenzaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux (5 hours). The product is isolated via filtration and recrystallized (methanol) with yields >85% .
Key Parameters :
- Solvent polarity (methanol/chloroform enhances Schiff base formation).
- Acid catalysis (0.05 mL acetic acid accelerates imine bond formation).
Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the hydrazone bond (C=N at ~160 ppm) and aromatic substituents (e.g., naphthyl protons at 7.2–8.5 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1680 cm) and N-H (3200–3300 cm) validate the hydrazide backbone .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 377.1 for CHNO) .
- TLC Monitoring : Hexane/ethyl acetate (3:7) tracks reaction progress with R ~0.5 .
Q. Q3. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC values <50 μM indicate strong activity) .
- Antimicrobial Screening : Agar diffusion against E. coli or S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .
- Enzyme Inhibition : α-Glucosidase inhibition (IC <10 μM suggests antidiabetic potential; compare to acarbose, IC = 378 μM) .
Advanced Research Questions
Q. Q4. How do structural modifications to the benzylidene or naphthyloxy groups affect biological activity?
Methodological Answer:
- Benzylidene Substituents :
- Naphthyloxy Modifications :
Q. Q5. How can contradictory data in biological assays (e.g., high antioxidant but low antimicrobial activity) be resolved?
Methodological Answer:
Mechanistic Studies :
- Use molecular docking to identify binding affinity discrepancies (e.g., benzylidene moiety may bind DPPH but not bacterial enzymes) .
Dose-Response Analysis :
Synergistic Screening :
Q. Q6. What advanced purification techniques are recommended for isolating enantiomerically pure forms?
Methodological Answer:
Q. Q7. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
